Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of the imidazo[1,2-a]pyridine scaffold makes this compound particularly interesting due to its potential biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method includes the use of radical reactions, transition metal catalysis, and metal-free oxidation strategies . The reaction conditions often involve the use of solvents like N-methyl-2-pyrrolidone (NMP) and catalysts such as palladium acetate (Pd(OAc)2) and 1,1’-bis(di-tert-butylphosphino)ferrocene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and ethyl positions.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants and photocatalysts are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it has shown significant potency against Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid
Comparison: Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its sodium salt form, which enhances its solubility and stability compared to its non-sodium counterparts. This makes it particularly useful in various industrial and pharmaceutical applications .
Properties
IUPAC Name |
sodium;6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2.Na/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLDVXJTUABCTG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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